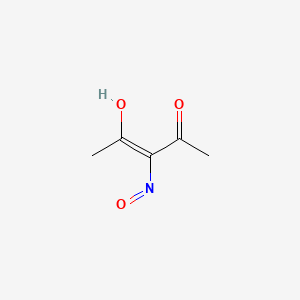
2,3,4-戊三酮,3-肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .
Synthesis Analysis
The synthesis of 2,3,4-Pentanetrione, 3-oxime involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .Molecular Structure Analysis
The molecular structure of 2,3,4-Pentanetrione, 3-oxime can be viewed using Java or Javascript . It has a molecular weight of 129.114 .科学研究应用
合成和表征
- Varadarajan 等人(1998 年)合成了涉及 2,3,4-戊三酮-3-肟的化合物,探索了它们的结构和对结核分枝杆菌的抗菌性能 (Varadarajan、Utekar 和 Malve,1998)。
在钯测定中的应用
- Cacho 等人(1985 年)研究了 2,3,4-戊三酮三肟 (PTT) 用于钯的重量分析和分光光度测定,发现它比二甲基乙二肟更有优势 (Cacho、Lacoma 和 Nerín,1985)。
结构和振动研究
- Rakhshanipour 等人(2020 年)对 3-亚硝基-2,4-戊二酮(与 2,3,4-戊三酮-3-肟相关的化合物)的结构和振动频率进行了理论和实验研究 (Rakhshanipour、Jalali、Darugar、Eshghi 和 Vakili,2020)。
化学和分子相互作用
- Kaya(2016 年)合成了柔性的亚胺肟分子,重点关注它们的构象行为和潜在的生物活性 (Kaya,2016)。
反应动力学和构型
- Hancox(1950 年)探索了丙酮和氨之间的反应,产生了包括 2,3,4-戊三酮 3-肟在内的衍生物,提供了对这些反应动力学和构型的见解 (Hancox,1950)。
氢键分析
- Maurin 等人(1995 年)分析了酮羧酸肟晶体结构中的氢键,有助于理解此类化合物中的电子电荷分布和氢键强度 (Maurin、Leś 和 Winnicka-Maurin,1995)。
缩合反应
- Golovanov 等人(2015 年)描述了肟与硼酸的缩合,形成稳定的化合物并揭示了一个新颖的多组分过程 (Golovanov、Sukhorukov、Nelyubina、Khomutova、Ioffe 和 Tartakovsky,2015)。
抗氧化性能
抗氧化性能
- Puntel 等人(2008 年)研究了一种特定肟的抗氧化性能,提供了对潜在医学应用的见解 (Puntel、Gubert、Peres、Bresolin、Rocha、Pereira、Carratu 和 Soares,2008)。
疫苗合成
- Lees 等人(2006 年)在疫苗合成中利用肟化学进行生物偶联,展示了其在该领域的通用性和效率 (Lees、Sen 和 López-Acosta,2006)。
分子和电子结构
- Fortier 等人(2012 年)探索了 U(V)(O)[N(SiMe3)2]3 化合物的分子和电子结构,有助于理解末端 U(V) 氧代配合物 (Fortier、Brown、Kaltsoyannis、Wu 和 Hayton,2012)。
高核金属肟簇
- Papatriantafyllopoulou 等人(2010 年)合成了一种高核 3d/4f 金属肟簇,揭示了新颖的金属拓扑和磁性 (Papatriantafyllopoulou、Stamatatos、Efthymiou、Cunha-Silva、Paz、Perlepes 和 Christou,2010)。
贝克曼重排
- Jochims 等人(1990 年)对 O-(氯草酰)肟的贝克曼重排进行了研究,阐明了这一重要化学过程中的机理和产物 (Jochims、Hehl 和 Herzberger,1990)。
核磁共振和 X 射线晶体学研究
- Fruttero 等人(1987 年)研究了乙酰基(羟基亚氨基)丙酮的肟化,提供了反应产物的关键核磁共振和 X 射线晶体学数据 (Fruttero、Calvino、Ferrarotti、Gasco、Aime、Gobetto、Chiari 和 Calestani,1987)。
对映选择性合成
- Li 等人(2011 年)开发了一种高度对映选择性的合成方法,用于含有肟基团的螺环戊烷氧吲哚,为有机合成领域做出了贡献 (Li、Li、Peng、Wu、Li、Sun、Zhang 和 Shao,2011)。
肟的亲核性
- Bolotin 等人(2016 年)研究了各种肟的亲核性,提供了对其与腈基闭十硼酸盐簇反应的详细见解 (Bolotin、Burianova、Novikov、Demakova、Pretorius、Mokolokolo、Roodt、Bokach、Suslonov、Zhdanov、Zhizhin、Kuznetsov 和 Kukushkin,2016)。
晶体结构和磁性
- Jiang 等人(2005 年)合成了具有肟桥联的多核 Ni(II) 和 Cu(II) 配合物,并表征了它们的晶体结构和磁性 (Jiang、Kou、Wang、Cui 和 Ribas,2005)。
作用机制
Target of Action
It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.
Mode of Action
It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body
Action Environment
2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in 2,3,4-pentanetrione, 3-oxime can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .
Cellular Effects
2,3,4-Pentanetrione, 3-oxime has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, 2,3,4-pentanetrione, 3-oxime can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-pentanetrione, 3-oxime involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-pentanetrione, 3-oxime can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of 2,3,4-pentanetrione, 3-oxime should be carefully monitored to understand its stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3,4-pentanetrione, 3-oxime in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,3,4-pentanetrione, 3-oxime can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .
Metabolic Pathways
2,3,4-Pentanetrione, 3-oxime is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, 2,3,4-pentanetrione, 3-oxime can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, 2,3,4-pentanetrione, 3-oxime is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, 2,3,4-pentanetrione, 3-oxime can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,3,4-pentanetrione, 3-oxime is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, 2,3,4-pentanetrione, 3-oxime can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4-Pentanetrione, 3-oxime involves the conversion of 2,3,4-pentanetrione to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2,3,4-pentanetrione", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2,3,4-pentanetrione in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with water", "Dry the product with anhydrous sodium sulfate", "Purify the product by recrystallization from ethanol" ] } | |
| 29917-12-2 | |
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |
InChI 键 |
BMFNDMNRYPFUPF-HYXAFXHYSA-N |
手性 SMILES |
C/C(=C(\C(=O)C)/N=O)/O |
SMILES |
CC(=C(C(=O)C)N=O)O |
规范 SMILES |
CC(=C(C(=O)C)N=O)O |
| 29917-12-2 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


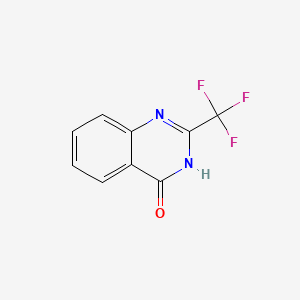
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

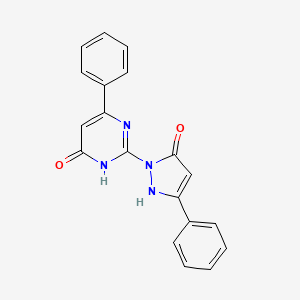
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

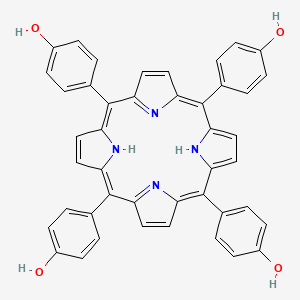
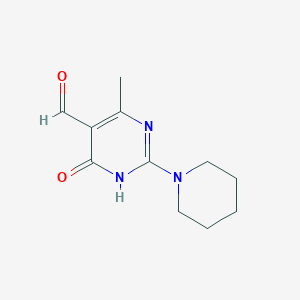
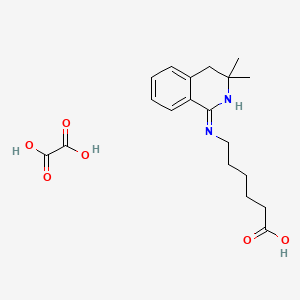
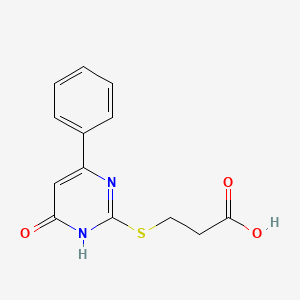
![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
